molecular formula C19H24O6 B4838629 2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B4838629
M. Wt: 348.4 g/mol
InChI Key: ZILVYRCMPCHAHN-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate (Molecular Formula: C₁₉H₂₄O₆) is a benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. At position 3, it bears a 2-methoxyethyl ester group, while position 5 is substituted with a 3,3-dimethyl-2-oxobutoxy chain. This ketone-containing aliphatic substituent distinguishes it from related compounds, influencing its physicochemical properties, such as lipophilicity (predicted logP ~2.5–3.0) and solubility.

Properties

IUPAC Name

2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-12-17(18(21)23-9-8-22-5)14-10-13(6-7-15(14)25-12)24-11-16(20)19(2,3)4/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVYRCMPCHAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C(C)(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylate Group: This step often involves esterification reactions using carboxylic acids and alcohols in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.

    Attachment of the Methoxyethyl and Dimethyl-oxobutoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where the benzofuran core reacts with appropriate alkyl halides or alcohols under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential role as a pharmaceutical agent. Its structural components may interact with biological targets, making it a candidate for drug development.

Case Studies:

  • Inhibitors of Differentiation (Id) Proteins : Research indicates that compounds similar to 2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate can act as inhibitors of Id proteins, which are implicated in various diseases including cancer. The ability to modulate these proteins could lead to new therapeutic strategies .

Materials Science

The compound's unique chemical structure allows it to be used as an intermediate in the synthesis of novel materials.

Applications:

  • Polymer Synthesis : It can serve as a building block for creating advanced polymers with specific properties such as enhanced thermal stability and mechanical strength.

Chemical Intermediates

Due to its reactivity, this compound can be utilized as an intermediate in organic synthesis processes.

Examples:

  • Synthesis of Other Compounds : It can be transformed into various derivatives that may have distinct biological or material properties, expanding its application scope in research and industry .

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and property differences between the target compound and its analogs:

Compound Molecular Formula Substituent at Position 5 Key Properties Potential Applications References
Target Compound : 2-Methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₉H₂₄O₆ 3,3-Dimethyl-2-oxobutoxy (aliphatic ketone) Higher logP (lipophilicity); moderate polar surface area (~80 Ų) Drug candidates targeting oxidative stress or kinases; agrochemical intermediates
Analog 1 : 2-Methoxyethyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₇H₂₀O₆ Isobutyryloxy (ester) Lower molecular weight; increased susceptibility to ester hydrolysis Prodrug systems; antimicrobial agents
Analog 2 : 2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₅H₁₆O₆ Acetyloxy (smaller ester) logP = 1.52; higher aqueous solubility Rapid-release formulations; antifungal screening
Analog 3 : 2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₉BrO₆ 4-Bromophenyl-2-oxoethoxy (aromatic ketone) Enhanced steric bulk; potential halogen bonding interactions Anticancer agents; photodynamic therapy
Analog 4 : Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate C₂₀H₂₃BrO₆ 3,3-Dimethyl-2-oxobutoxy + bromine at C6 Bromine enhances electrophilicity; reduced solubility vs. target compound Electrophilic intermediates in cross-coupling reactions
Analog 5 : 2-Methoxyethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₈O₆ Benzoyloxy (aromatic ester) High stability under acidic conditions; logP ~3.0 Polymer additives; protease inhibitors

Key Structural and Functional Insights :

Substituent Effects on Reactivity :

  • The target compound’s 3,3-dimethyl-2-oxobutoxy group introduces a ketone, which may participate in nucleophilic additions or redox reactions, unlike ester-based substituents (e.g., acetyloxy in Analog 2) .
  • Brominated analogs (e.g., Analog 3 and 4) exhibit enhanced electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties :

  • Lipophilicity : The target compound’s longer aliphatic chain increases logP compared to Analog 1 and 2, favoring membrane permeability but reducing water solubility .
  • Polar Surface Area : Analog 2’s acetyloxy group reduces polar surface area (58.3 Ų) vs. the target compound (~80 Ų), impacting solubility and bioavailability .

Biological Relevance: Benzofuran derivatives are noted for antimicrobial and antitumor activities (). The target compound’s ketone moiety may enhance interactions with ATP-binding pockets in kinases, while brominated analogs (e.g., Analog 3) could exhibit cytotoxicity via DNA intercalation .

Synthetic Accessibility :

  • The 2-methoxyethyl ester group is common across analogs, suggesting shared synthetic routes (e.g., esterification). The 3,3-dimethyl-2-oxobutoxy chain in the target compound likely requires specialized alkylation or oxidation steps .

Biological Activity

2-Methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H16O5 and is categorized under benzofuran derivatives. Its structure includes functional groups that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and interaction with these targets can modulate various biochemical pathways, leading to therapeutic effects.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to benzofuran have demonstrated effective inhibition against lung cancer and liver cancer cell lines, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Benzofuran Compounds

CompoundCancer Cell LineIC50 (µM)
BF1HepG-24.0
BF2A5493.5
BF3MCF-72.9

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that benzofuran derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown selective activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µM .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µM)
BF4E. faecalis8
BF5S. aureus16
BF6E. coli32

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in treating various diseases:

  • Lung Cancer Treatment : A study demonstrated that a related benzofuran compound significantly reduced tumor growth in murine models of lung cancer, suggesting potential for clinical application in cancer therapy .
  • Antibacterial Efficacy : In a clinical setting, a derivative was tested against drug-resistant bacterial strains, showing promising results that could lead to new treatments for bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

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